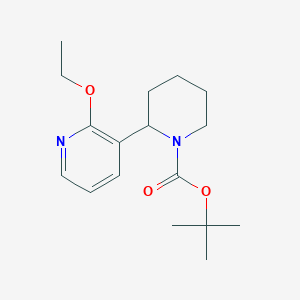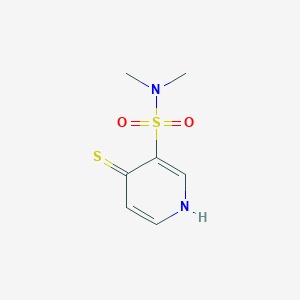
2-(3,5-Dichlorophenyl)-2-(3-methylpiperidin-1-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichlorophenyl)-2-(3-methylpiperidin-1-yl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichlorobenzaldehyde and 3-methylpiperidine.
Formation of Intermediate: The 3,5-dichlorobenzaldehyde undergoes a condensation reaction with 3-methylpiperidine in the presence of a suitable catalyst, such as sodium cyanoborohydride, to form an intermediate imine.
Reduction: The imine intermediate is then reduced to the corresponding amine using a reducing agent like lithium aluminum hydride or sodium borohydride.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,5-Dichlorophenyl)-2-(3-methylpiperidin-1-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of hydroxyl or amino derivatives.
Applications De Recherche Scientifique
2-(3,5-Dichlorophenyl)-2-(3-methylpiperidin-1-yl)ethanamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies investigating its effects on cellular pathways and receptor interactions.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.
Mécanisme D'action
The mechanism of action of 2-(3,5-Dichlorophenyl)-2-(3-methylpiperidin-1-yl)ethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3,5-Dichlorophenyl)-2-(4-methylpiperidin-1-yl)ethanamine
- 2-(3,5-Dichlorophenyl)-2-(2-methylpiperidin-1-yl)ethanamine
- 2-(3,5-Dichlorophenyl)-2-(3-ethylpiperidin-1-yl)ethanamine
Uniqueness
2-(3,5-Dichlorophenyl)-2-(3-methylpiperidin-1-yl)ethanamine is unique due to the specific positioning of the methyl group on the piperidine ring, which can influence its pharmacological properties and interactions with molecular targets. This structural variation can result in differences in potency, efficacy, and selectivity compared to similar compounds.
Propriétés
Formule moléculaire |
C14H20Cl2N2 |
|---|---|
Poids moléculaire |
287.2 g/mol |
Nom IUPAC |
2-(3,5-dichlorophenyl)-2-(3-methylpiperidin-1-yl)ethanamine |
InChI |
InChI=1S/C14H20Cl2N2/c1-10-3-2-4-18(9-10)14(8-17)11-5-12(15)7-13(16)6-11/h5-7,10,14H,2-4,8-9,17H2,1H3 |
Clé InChI |
FNAYOLSGFCLSAS-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCN(C1)C(CN)C2=CC(=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


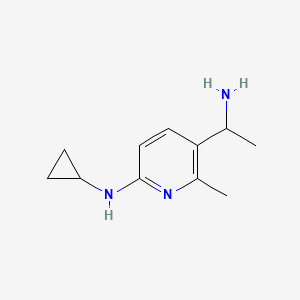

![2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]-N-propan-2-ylpropanamide](/img/structure/B11806154.png)


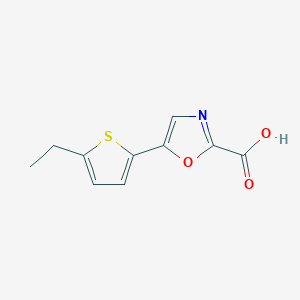
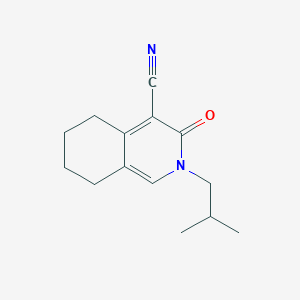

![8-Chloro-[1,2,4]triazolo[3,4-F][1,2,4]triazine](/img/structure/B11806189.png)
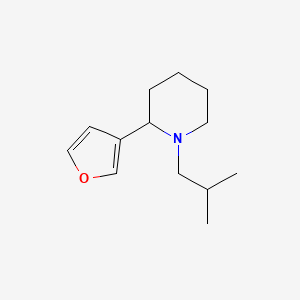
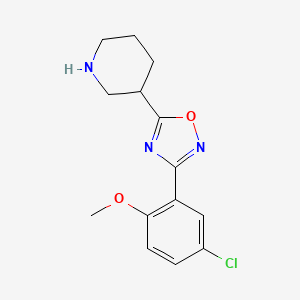
![4-(Isopentyloxy)benzo[b]thiophene-6-carboxylic acid](/img/structure/B11806219.png)
